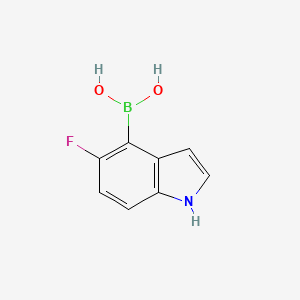

(5-fluoro-1H-indol-4-yl)boronic acid

Description

(5-Fluoro-1H-indol-4-yl)boronic acid is a fluorinated indole derivative with a boronic acid (-B(OH)₂) group at the 4-position and a fluorine substituent at the 5-position of the indole ring. Indole boronic acids are of significant interest in medicinal chemistry and materials science due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles, enabling applications in drug design, sensors, and dynamic combinatorial chemistry .

Propriétés

IUPAC Name |

(5-fluoro-1H-indol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPHECXPHNAJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1C=CN2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Indole Core Functionalization and Protection

A common approach to prepare fluorinated indole derivatives involves the following:

Starting from commercially available fluorinated indoles such as 5-fluoroindole, the indole nitrogen is protected using p-toluenesulfonyl chloride (tosylation) or Boc protection to prevent unwanted side reactions during halogenation and borylation steps.

For example, the tosylation of 5-fluoroindole is conducted in biphasic conditions with tetrabutylammonium hydrogen sulfate as a phase transfer catalyst, sodium hydroxide as base, and p-toluenesulfonyl chloride in toluene at room temperature, yielding the N-tosylated intermediate in high yield (~88-92%).

Selective Halogenation at the 4-Position

Miyaura Borylation to Install Boronic Acid

The key step involves palladium-catalyzed Miyaura borylation of the 4-bromo-5-fluoro-N-protected indole with bis(pinacolato)diboron (B2Pin2).

Typical reaction conditions include Pd(dppf)Cl2 or Pd(OAc)2 as the catalyst, XPhos or XantPhos as ligands, and cesium carbonate as the base in a biphasic solvent system (toluene/water or cyclopentyl methyl ether/water). The reaction is conducted at elevated temperatures (typically 100-115°C) for several hours (1-16 h).

After borylation, the pinacol boronate ester is hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Representative Reaction Conditions and Yields

Research Findings and Optimization Insights

Catalyst and Ligand Effects:

Studies show that Pd(dba)2 combined with XantPhos ligand and cesium carbonate base in a toluene/water biphasic system provides near-quantitative conversion (up to 99%) for borylation of indole derivatives.Solvent Influence:

Cyclopentyl methyl ether/water mixtures have also been demonstrated to be effective solvents, providing high conversion in shorter reaction times (under 1 hour).Purification and Characterization:

Post-reaction, flash chromatography on silica gel with ethyl acetate/hexane gradients is typically used to purify intermediates and final products. Structural confirmation is achieved by ¹H and ¹³C NMR, HRMS, and HPLC purity analysis.Protection/Deprotection Strategy:

The choice of nitrogen protection (Boc vs tosyl) depends on downstream synthetic steps; Boc protection allows milder deprotection conditions but may require careful handling during borylation.

Summary Table of Preparation Route

Analyse Des Réactions Chimiques

Types of Reactions: (5-fluoro-1H-indol-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major products are biaryl or styrene derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products:

- Biaryl derivatives (from Suzuki-Miyaura coupling)

- Phenol derivatives (from oxidation)

- Substituted indole derivatives (from nucleophilic substitution)

Applications De Recherche Scientifique

Chemistry: (5-fluoro-1H-indol-4-yl)boronic acid is widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It is also employed in the synthesis of complex indole derivatives with potential biological activities .

Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the development of pharmaceutical compounds with anticancer, antiviral, and anti-inflammatory properties . Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .

Industry: The compound is used in the production of advanced materials, including polymers and sensors . Its boronic acid group allows for the formation of boronate esters, which are useful in the design of responsive materials for sensing applications .

Mécanisme D'action

The mechanism of action of (5-fluoro-1H-indol-4-yl)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles . This property is exploited in the design of boronate-based sensors and therapeutic agents . The compound can also interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

The fluorine atom at position 5 exerts a strong electron-withdrawing effect, lowering the pKa of the boronic acid group compared to non-fluorinated analogs. For example:

- Phenylboronic acid has a pKa of ~8.86 .

- Fluorinated boronic acids (e.g., 2,6-diarylphenylboronic acids) show pKa reductions of 1–2 units due to through-space electronic effects .

- (5-Fluoro-1H-indol-4-yl)boronic acid is expected to have a pKa closer to 7–8, enhancing its Lewis acidity and reactivity under physiological conditions (pH ~7.4) .

Table 1: Acidity and Structural Comparison

| Compound | pKa | Key Substituents | Molecular Weight |

|---|---|---|---|

| This compound | ~7.5–8.0 | 5-F, 4-B(OH)₂ | 179.98 g/mol |

| Phenylboronic acid | 8.86 | None | 121.93 g/mol |

| (4-Chloro-1H-indol-2-yl)boronic acid | ~8.5–9.0 | 4-Cl, 2-B(OH)₂ | 196.44 g/mol |

| 6-Hydroxynaphthalen-2-yl boronic acid | ~7.0–7.5 | 6-OH, 2-B(OH)₂ | 189.99 g/mol |

Key Insight : Fluorine's electron-withdrawing nature increases acidity, improving boronic acid's ability to form esters or interact with biological targets like serine proteases .

Anticancer Activity:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells .

- Fluorination may enhance membrane permeability and target binding .

Antiviral Activity:

- FL-166 (a bifunctional aryl boronic acid) inhibits SARS-CoV-2 3CLpro with Ki = 40 nM .

- Indole boronic acids could mimic FL-166's interactions with protease active sites, leveraging the indole ring for π-π stacking and fluorine for electronic tuning .

Selectivity in Diol Recognition:

- Diphenylborinic acids (R₁R₂B(OH)) show 10× higher association constants with diols (e.g., catechol) than boronic acids due to reduced steric hindrance .

- The indole scaffold in this compound may limit diol binding compared to smaller aryl boronic acids but improve selectivity for hydrophobic enzyme pockets .

Boronic Ester Formation:

- Phenylboronic acid forms boroxine trimers in equilibrium with esters, requiring bases like Et₃N for efficient esterification .

- Fluorinated indole boronic acids may exhibit slower esterification kinetics due to steric hindrance from the indole ring, but fluorine's electronic effects could stabilize intermediates .

Dynamic Combinatorial Chemistry:

- Indole derivatives are understudied in dynamic libraries compared to phenylboronic acids. Their planar structure and hydrogen-bonding capacity (N-H in indole) could enable novel supramolecular architectures .

Activité Biologique

(5-fluoro-1H-indol-4-yl)boronic acid is a compound belonging to the indole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Reactivity

The presence of the fluorine atom at the 5-position of the indole ring significantly influences the compound's reactivity and biological interactions. Fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts. The boronic acid functional group is known for forming reversible covalent bonds with various biomolecules, particularly enzymes, which can modulate their activity .

Mechanism of Action

The primary mode of action involves the interaction of this compound with hydroxyl groups on target proteins or enzymes. This interaction can lead to inhibition or modulation of enzymatic activity, influencing various biochemical pathways associated with cell proliferation, apoptosis, and inflammation .

Anticancer Activity

Several studies have highlighted the potential of this compound in cancer therapy:

- GSK-3β Inhibition : Research indicates that compounds similar to this compound can inhibit Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in cancer cell survival and proliferation. For instance, certain derivatives demonstrated potent inhibitory activity against GSK-3β with IC50 values in the nanomolar range .

- Cell Line Studies : In vitro studies using pancreatic cancer cell lines have shown that these compounds can induce significant antiproliferative effects. For example, compounds derived from indole structures were tested against MiaPaCa-2 and BXPC-3 cells, revealing low micromolar to nanomolar IC50 values .

Antiviral and Anti-inflammatory Properties

Emerging evidence suggests that this compound may also exhibit antiviral and anti-inflammatory effects:

Case Studies

- Inhibition of Cancer Cell Growth : A recent study demonstrated that a derivative of this compound effectively inhibited growth in various cancer cell lines through GSK-3β inhibition, suggesting its potential as a lead compound in anticancer drug development .

- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicate that boronic acid derivatives can be administered intravenously with favorable absorption characteristics, although further optimization is required to enhance therapeutic concentrations at target sites .

Comparative Analysis

| Compound | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| This compound | GSK-3β Inhibition | Low nanomolar | Potential anticancer agent |

| 5-Fluorouracil | Thymidylate Synthase Inhibition | 0.23 nM | Established chemotherapeutic |

| Other Boronic Acids | Various (anticancer, antiviral) | Varies widely | Diverse applications in medicinal chemistry |

Q & A

Q. What synthetic strategies are recommended for (5-fluoro-1H-indol-4-yl)boronic acid, and how can purification challenges be addressed?

Boronic acids often require protection during synthesis due to their sensitivity. For aromatic boronic acids like this compound, methods such as Miyaura borylation (using Pd catalysts) or halogen exchange with boronate esters are common. Protecting groups (e.g., pinacol esters) stabilize the boronic acid during synthesis and reduce trimerization. Post-synthesis, reverse-phase HPLC or LC-MS/MS can ensure purity, especially at trace impurity levels (<1 ppm) .

Q. Which analytical techniques are optimal for characterizing this compound and detecting impurities?

- LC-MS/MS in MRM mode : Detects underivatized boronic acids with high sensitivity (LOD <0.1 ppm) and specificity, critical for mutagenic impurity analysis .

- MALDI-MS with derivatization : On-plate esterification using 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation and enables sequencing of boronic acid-containing peptides .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability and degradation pathways, particularly relevant for flame-retardant or material science applications .

Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorine at the 5-position enhances the electrophilicity of the boronic acid, improving its reactivity in Suzuki-Miyaura couplings. This substituent also stabilizes the transition state, increasing reaction yields. Computational studies (DFT) can predict regioselectivity and binding affinities .

Advanced Research Questions

Q. What experimental designs can resolve contradictions in binding kinetics between this compound and diol-containing targets?

Use stopped-flow fluorescence or SPR (surface plasmon resonance) to measure real-time binding kinetics. For example:

- Stopped-flow kinetics : Reveals kon/koff rates (e.g., kon ~10^4 M⁻¹s⁻¹ for fructose binding) and identifies pH-dependent binding behavior .

- SPR with AECPBA surfaces : Quantifies glycoprotein interactions while minimizing non-specific binding via buffer optimization (e.g., borate buffers at pH 8.5) .

Q. How can computational modeling predict the mutagenic potential of this compound in drug development?

Apply in silico tools like DEREK or LeadScope to assess structural alerts for mutagenicity. Comparative analysis with known mutagenic boronic acids (e.g., phenylboronic acid derivatives) can identify risk factors. Experimental validation via Ames testing is recommended for compounds flagged computationally .

Q. What in vitro models are suitable for evaluating the anticancer activity of this compound, and how should cytotoxicity assays be optimized?

- Glioblastoma (U87) or triple-negative breast cancer (MDA-MB-231) cells : Test IC50 values using MTT assays with 72-hour exposure.

- Proteasome inhibition assays : Compare potency to bortezomib (IC50 ~10 nM) using fluorogenic substrates (e.g., Suc-LLVY-AMC) .

- Dose optimization : Account for boronic acid hydrolysis at physiological pH by using buffered media (pH 7.4) .

Methodological Challenges and Solutions

Q. How can boroxine formation be mitigated during mass spectrometric analysis?

- Pre-derivatization : Convert boronic acids to pinacol esters or use DHB matrix for in situ esterification, preventing trimerization .

- Low-temperature MALDI : Reduces thermal decomposition during ionization .

Q. What strategies enhance the selectivity of this compound in glycoprotein sensing?

- Buffer engineering : Use high-pH borate buffers (pH 9–10) to weaken non-specific interactions .

- Surface functionalization : Immobilize the compound on carboxymethyl dextran-coated substrates to orient the boronic acid for diol recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.